YM-16638

描述

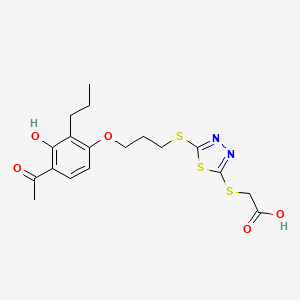

The compound Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)- features a structurally intricate design combining a 1,3,4-thiadiazole core, thioether linkages, and a substituted phenoxy group. The molecule’s backbone includes:

- A 1,3,4-thiadiazole ring connected via two thioether (-S-) groups.

- A propylphenoxy moiety substituted with acetyl, hydroxy, and propyl groups.

- A terminal acetic acid group.

Its synthesis likely involves multi-step thiol-alkylation or nucleophilic substitution reactions, as inferred from analogous protocols in thiadiazole chemistry .

属性

CAS 编号 |

104073-72-5 |

|---|---|

分子式 |

C18H22N2O5S3 |

分子量 |

442.6 g/mol |

IUPAC 名称 |

2-[[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |

InChI |

InChI=1S/C18H22N2O5S3/c1-3-5-13-14(7-6-12(11(2)21)16(13)24)25-8-4-9-26-17-19-20-18(28-17)27-10-15(22)23/h6-7,24H,3-5,8-10H2,1-2H3,(H,22,23) |

InChI 键 |

RRUNJEUMTFLLDY-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCSC2=NN=C(S2)SCC(=O)O |

外观 |

Solid powder |

其他CAS编号 |

104073-72-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetic acid YM 16638 YM 638 YM-16638 YM-638 |

产品来源 |

United States |

准备方法

YM-16638 的合成涉及多个步骤,从制备核心噻二唑结构开始。合成路线通常包括以下步骤:

噻二唑核的形成: 在酸性条件下,通过适当的硫代半碳腙衍生物与羧酸或其衍生物反应合成噻二唑核。

苯氧丙基的连接: 通过亲核取代反应引入苯氧丙基,其中噻二唑核与卤代苯氧丙基衍生物反应。

最终功能化:

This compound 的工业生产方法可能涉及对这些合成路线的优化,以确保高产率和纯度,以及大规模生产的可扩展性 .

化学反应分析

YM-16638 经历了各种化学反应,包括:

氧化: 该化合物中的羟基可以在适当条件下被氧化形成相应的酮或醛。

还原: 可以使用像氢化锂铝这样的还原剂将乙酰基还原形成醇。

取代: 苯氧丙基可以进行亲核取代反应,其中离去基团被其他亲核试剂取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及甲醇钠等亲核试剂。 这些反应形成的主要产物包括酮、醇和取代的苯氧丙基衍生物 .

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Activity

The 1,3,4-thiadiazole derivatives, including those containing acetic acid moieties, have been extensively studied for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various bacterial strains. For instance, compounds synthesized from this structure have shown effectiveness against Xanthomonas oryzae and Rhizoctonia solani, with inhibition rates surpassing traditional bactericides like thiodiazolecopper .

1.2 Antitumor Properties

In vitro studies have demonstrated that derivatives of this acetic acid compound possess antitumor activities against breast cancer and prostate cancer cell lines. The mechanism involves inducing apoptosis in malignant cells, which was confirmed through electron microscopy studies . Notably, specific derivatives exhibited higher inhibitory effects compared to standard anticancer drugs.

1.3 Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of thiadiazole derivatives. Compounds derived from acetic acid have been shown to inhibit inflammatory pathways effectively, making them candidates for developing new anti-inflammatory medications .

Agricultural Applications

2.1 Pesticidal Activity

Research has identified the efficacy of acetic acid derivatives in agricultural applications as pesticides. They demonstrate significant activity against plant pathogens and pests, contributing to sustainable agricultural practices by reducing reliance on conventional chemical pesticides .

2.2 Herbicidal Properties

The compound's ability to inhibit weed growth has also been explored. Its application in herbicides can potentially provide a more environmentally friendly alternative to synthetic herbicides .

Material Science

3.1 Polymer Synthesis

Acetic acid derivatives are utilized in the synthesis of polymers with enhanced properties. The incorporation of thiadiazole structures into polymer matrices can improve thermal stability and mechanical strength, making them suitable for advanced material applications .

3.2 Coatings and Adhesives

Due to their chemical stability and adhesion properties, these compounds are being investigated for use in coatings and adhesives that require robust performance under various environmental conditions .

Case Studies

作用机制

YM-16638 通过充当白三烯 D4 受体拮抗剂来发挥作用。它与半胱氨酰白三烯受体 1 (CysLT1) 结合,阻断白三烯 D4 的作用,白三烯 D4 是炎症的强效介质。这种抑制导致炎症反应的减少和血清胆固醇水平的降低。 该化合物还通过降低参与生物合成途径的关键酶(例如 HMG-CoA 还原酶、甲羟戊酸激酶和法尼基焦磷酸合酶)的活性来抑制胆固醇的生物合成 .

相似化合物的比较

Key Observations:

- Synthesis Flexibility: The target compound shares synthetic strategies with 5a–d (thiol-disulfide exchange) and triazole derivatives (alkylation with chloroacetate) but requires precise pH and solvent control due to its phenolic and thiol-reactive groups .

Physicochemical Properties

Key Observations:

- Stability : The target compound’s thioether linkages may require inert atmospheres during synthesis, unlike the disulfide-containing 5a–d , which are stabilized by S–S bonds .

- Analytical Overlap: All compounds use IR and NMR for structural validation, but the target compound’s phenolic OH and acetyl groups would produce distinct spectroscopic signatures .

生物活性

Acetic acid derivatives, particularly those incorporating the 1,3,4-thiadiazole moiety, have garnered attention due to their diverse biological activities. This article focuses on the compound Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)- , exploring its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a thiadiazole ring linked to an acetic acid moiety and a phenoxy group. The presence of sulfur in the thiadiazole enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity. For instance, compounds with the thiadiazole scaffold have shown effectiveness against various bacterial strains:

| Compound | Activity | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| 11c | Antibacterial | 32.6 | Bacillus subtilis |

| 11e | Antibacterial | 62.5 | Staphylococcus aureus |

| 18a | Antibacterial | 500 | Salmonella typhi |

These studies suggest that the incorporation of different substituents on the thiadiazole ring can modulate the antimicrobial efficacy of the compounds .

Anti-inflammatory and Analgesic Effects

The acetic acid derivative has also been evaluated for its analgesic properties through various animal models. In one study, compounds were tested using the acetic acid-induced writhing test:

- Results : Compounds displayed significant reductions in writhing responses compared to control groups, indicating potent analgesic effects.

- Mechanism : The analgesic activity may be attributed to central and peripheral mechanisms affecting nociceptive pathways .

Study on Antinociceptive Activity

A specific case study evaluated the antinociceptive effects of synthesized thiadiazole derivatives using mechanical and thermal stimuli tests. The findings highlighted that:

- Compounds significantly increased reaction times in hot-plate tests.

- Notable reductions in writhing behavior were observed in acetic acid-induced tests.

These results underscore the potential of these derivatives as effective analgesics .

Synthesis Methods

The synthesis of acetic acid derivatives typically involves multi-step reactions including condensation and cyclization processes. For instance:

- Starting Materials : Acetic acid, thioketones, and appropriate phenolic compounds.

- Reagents : Acid chlorides or coupling agents are used to facilitate the formation of thiadiazole rings.

- Characterization : The synthesized compounds are characterized using NMR and IR spectroscopy to confirm structural integrity .

常见问题

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing acetic acid derivatives containing 1,3,4-thiadiazole and phenoxypropylthio moieties? A:

- Key Steps :

- Intermediate Synthesis : React thiol-containing intermediates (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) with sodium monochloroacetate in aqueous medium under reflux .

- Acidification : Use ethanoic acid to precipitate the target compound .

- Purification : Recrystallize from DMF/acetic acid mixtures or ethanol/water systems to ensure purity .

- Validation : Confirm yield and purity via elemental analysis and melting point determination .

Structural Characterization

Q: Which analytical methods are critical for confirming the structure and purity of this compound? A:

- Core Techniques :

- Spectroscopy :

- IR : Identify functional groups (e.g., -SH, -COOH) via characteristic absorption bands .

- ¹H NMR : Assign protons in the phenoxypropylthio and thiadiazole rings .

2. Mass Spectrometry : Use high-resolution LC-MS to confirm molecular weight and fragmentation patterns .

3. Chromatography : Monitor purity via HPLC with UV detection (e.g., λ = 254 nm) .

Intermediate Synthesis

Q: How are key intermediates like 1,3,4-thiadiazole-2-thiols synthesized for this compound? A:

- Method :

- React N-phenylthiosemicarbazide with substituted carboxylic acids (e.g., 4-phenyl butyric acid) in POCl₃ under reflux (90°C, 3 hours) .

- Precipitate intermediates by adjusting pH to 8–9 with ammonia and recrystallize from DMSO/water .

Advanced: Optimizing Reaction Conditions

Q: How do solvent choice and reaction time impact the yield of thiadiazole-acetic acid derivatives? A:

- Critical Variables :

- Solvent : Acetic acid is preferred for its dual role as solvent and acid catalyst (e.g., in Knoevenagel condensations) .

- Reaction Time : Reflux for 2.5–5 hours ensures complete cyclization; shorter times lead to unreacted intermediates .

- Data Contradiction : uses aqueous sodium monochloroacetate, while employs thiol-disulfide exchange in KCl buffer. Cross-validate via TLC or in situ IR .

Biological Activity Assessment

Q: What advanced methods are used to evaluate the biological potential of this compound? A:

- Approaches :

- Molecular Modeling : Dock the compound into target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

- Antimicrobial Assays : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .

- Limitations : Solubility in DMSO/PBS must be optimized for in vitro assays .

Stability and Degradation Studies

Q: How does this compound degrade under stress conditions, and how is mass balance maintained? A:

- Protocol :

- Forced Degradation : Expose to heat (80°C), UV light, or acidic/alkaline conditions (0.1M HCl/NaOH) for 24 hours .

- Analysis : Use HPLC-MS to quantify degradation products (e.g., disulfide bonds breaking into thiols) .

- Mass Balance : Ensure total quantified components (parent + degradants) ≥98% .

Salt Formation for Enhanced Solubility

Q: How are inorganic/organic salts of this compound synthesized for pharmacological studies? A:

- Methods :

- Inorganic Salts : React with NaOH/KOH in water; monitor pH to avoid hydrolysis of thiadiazole .

- Organic Salts : Use propan-2-ol as solvent for reactions with morpholine or piperidine; evaporate under reduced pressure .

- Characterization : Compare melting points and solubility profiles (e.g., in DMSO vs. water) .

Tables

Table 1. Comparative Analysis of Synthetic Methods

| Method | Solvent | Reaction Time | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Thiol + Monochloroacetate | Water | 3–5 h | 65–75 | ≥95% | |

| Thiol-Disulfide Exchange | KCl Buffer | 2 h | 70–80 | ≥98% |

Table 2. Degradation Products Under Acidic Conditions

| Condition (0.1M HCl, 24h) | Major Degradant | % Formation |

|---|---|---|

| 80°C | Thiol derivative | 15–20 |

| UV Light | Oxidized disulfide | 10–12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。